

Unraveling the Biological Significance of pS2/TFF1: A Technical Overview for Researchers

Author: BenchChem Technical Support Team. **Date:** December 2025

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An In-depth Guide to the Early-Stage Research on the Biological Activity of pS2, also known as Trefoil Factor 1 (TFF1), with a Focus on its Role in Cancer Biology.

This technical guide provides a comprehensive overview of the early-stage research surrounding the biological activity of the pS2 protein, more formally known as Trefoil Factor 1 (TFF1). Initially identified as an estrogen-inducible protein in breast cancer cells, pS2/TFF1 has since been implicated in a variety of physiological and pathological processes, most notably in mucosal protection and tumorigenesis. This document is intended for researchers, scientists, and drug development professionals seeking a detailed understanding of pS2/TFF1's function, the experimental methodologies used to study it, and the signaling pathways it modulates.

Quantitative Data Summary

The following tables summarize key quantitative data related to the expression and biological effects of pS2/TFF1, primarily in the context of breast cancer.

Table 1: Expression of pS2/TFF1 in Breast Carcinoma

Parameter	Finding	Reference
pS2 mRNA Positivity	A cut-off of 0.010 for the pS2/ β -actin ratio was used to classify tumors as pS2 positive or negative via qcRT-PCR.	[1]
Correlation with ER	59% of Estrogen Receptor positive (ER+) tumors were also positive for pS2.	[1]
Correlation with PR	60% of Progesterone Receptor positive (PR+) tumors were also positive for pS2.	[1]
Cytosolic Protein Levels	Varied widely in invasive breast cancer, ranging from 0.9 to 743.2 ng/mg of protein.	[2]
Prognostic Cut-off	High intratumoral levels were defined as > 2 ng/mg of protein.	[2]
Association with Tumor Grade	Inversely associated with histological grade, with higher expression in well-differentiated tumors (Grades I and II).	[1]
Association with Tumor Size	Inversely associated with tumor size, with higher expression in smaller tumors (T < 2.0 cm).	[1]
Urinary Levels	24 out of 83 pre-operative breast cancer patients showed elevated urinary pS2/TFF1 levels.	[3]

Table 2: Association of pS2/TFF1 Expression with Clinical Outcome in Breast Cancer

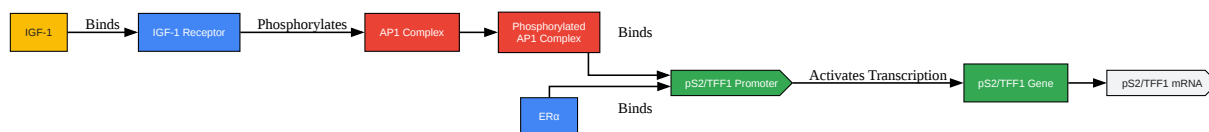
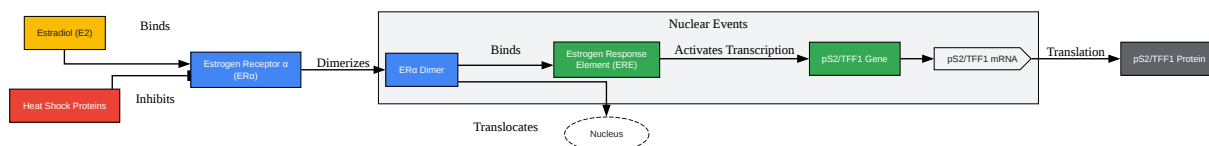
Patient Cohort	Finding	p-value	Reference
Overall Survival (All Patients)	High intratumoral pS2/TFF1 levels were independently associated with a shorter overall survival.	p = 0.001	[2]
Overall Survival (Node-Negative)	High intratumoral pS2/TFF1 levels were independently associated with a shorter overall survival.	p = 0.0004	[2]
Response to Adjuvant Tamoxifen	High intratumoral pS2/TFF1 levels were associated with a more prolonged overall survival in patients who received adjuvant tamoxifen.	p = 0.004	[2]

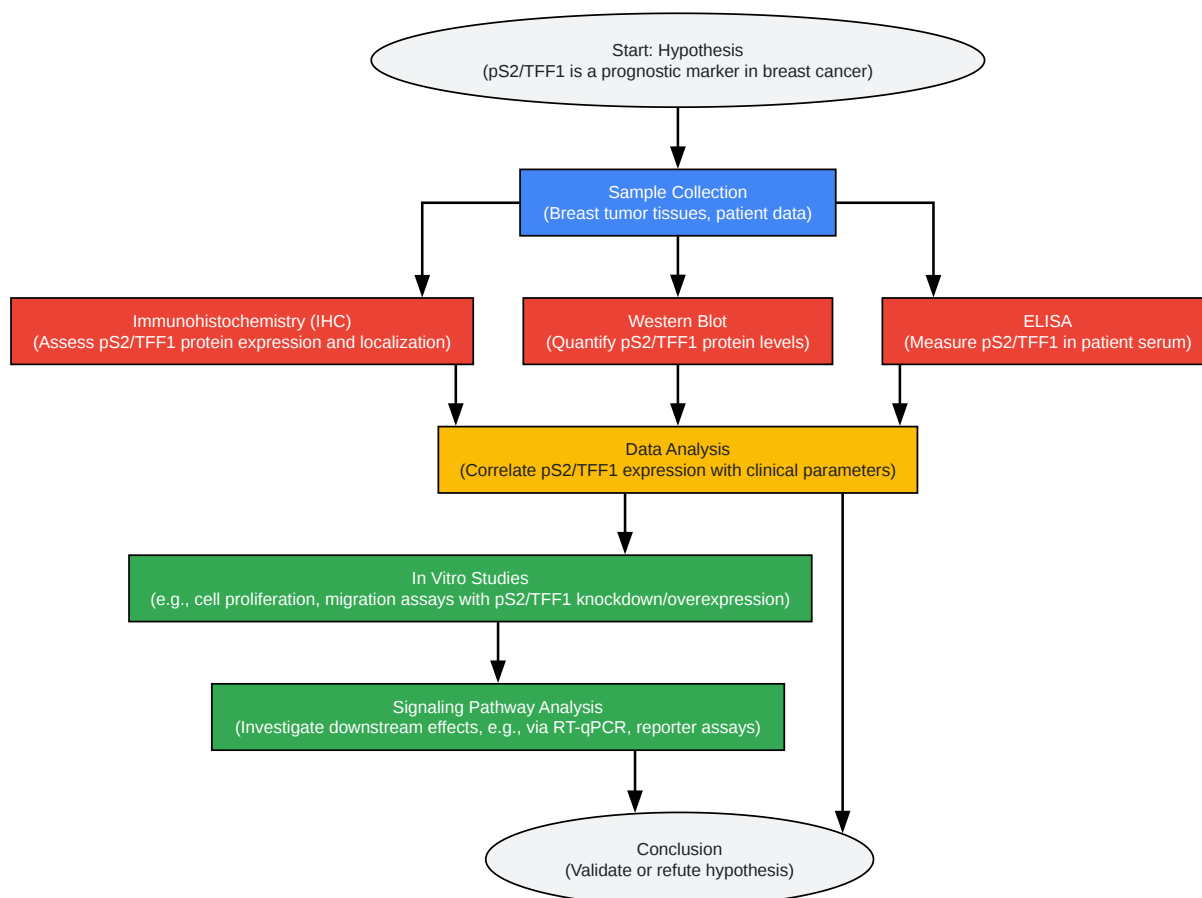
Key Signaling Pathways

The biological activity of pS2/TFF1 is intricately linked to several signaling pathways, most notably the estrogen receptor (ER) signaling cascade in breast cancer.

Estrogen Receptor (ER) Signaling Pathway

In estrogen receptor-positive breast cancer cells, the expression of the pS2/TFF1 gene is directly regulated by estradiol (E2). Upon binding to E2, the estrogen receptor alpha (ER α) undergoes a conformational change, dimerizes, and translocates to the nucleus. There, it binds to Estrogen Response Elements (EREs) in the promoter region of target genes, including pS2/TFF1, to initiate transcription.[4] The pioneer factor FOXA1 is often required for ER α to access its binding sites on the chromatin.[5]





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- To cite this document: BenchChem. [Unraveling the Biological Significance of pS2/TFF1: A Technical Overview for Researchers]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1193554#early-stage-research-on-ps-c2-biological-activity]

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